N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4/c1-29-17-12-15(13-18(30-2)21(17)31-3)23(28)26-22-20(14-7-9-16(24)10-8-14)25-19-6-4-5-11-27(19)22/h4-13H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWXDGURCROTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic synthesis. One common method includes the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For instance, 2-aminopyridine can react with 4-fluorobenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core .
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Introduction of the Trimethoxybenzamide Group: : The imidazo[1,2-a]pyridine intermediate can then be reacted with 3,4,5-trimethoxybenzoic acid or its derivatives. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
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Reduction: : Reduction reactions can target the imidazo[1,2-a]pyridine core or the fluorophenyl group, potentially altering the electronic properties of the compound.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, the fluorine atom on the phenyl ring can be replaced by other nucleophiles under appropriate conditions .
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to quinone derivatives, while substitution reactions can yield various substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
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Biology: : The compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
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Industry: : It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their ATP-binding sites.
Comparison with Similar Compounds
Compound 11 (Dimethyl 2-Chloro-2-(2-(imidazo[1,2-a]pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)ethyl)malonate)
- Structural Differences : While the target compound has a 3,4,5-trimethoxybenzamide group at position 3, Compound 11 features a 3,4,5-trimethoxyphenyl ethyl malonate substituent. The core imidazo[1,2-a]pyridine is retained, but the substituent at position 3 is bulkier and includes a malonate ester.
- Synthesis : Synthesized using Yb(OTf)₃ as a catalyst in acetonitrile, achieving an 80% yield .
- Spectroscopy : Key ¹H NMR signals include aromatic protons at 7.00–7.28 ppm and OCH₃ groups at 3.51–3.64 ppm. The malonate ester’s methyl groups appear at 3.64 ppm .
N-(4-Methoxybenzyl)-4-((2-(6-Methyl-2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide
- Structural Differences : This compound replaces the 4-fluorophenyl group with a p-tolyl group and introduces a methoxybenzyl-acetamido-benzamide side chain.
- Activity : Demonstrates high anti-inflammatory activity compared to aspirin, suggesting that substituent flexibility at position 2 and side-chain modifications can enhance biological effects .
Compounds with 3,4,5-Trimethoxybenzamide Substituents
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)
3,4,5-Trimethoxy-N-(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (923191-98-4)
- Structural Differences : The benzamide group is linked to a chromene ring system. The chromene core introduces a conjugated π-system, which could influence electronic properties and binding affinity .
Variations in Aryl Substituents at Position 2
Dimethyl 2-Bromo-2-(2-(2,5-Dimethoxyphenyl)-2-(imidazo[1,2-a]pyridin-3-yl)ethyl)malonate (Compound 10)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)benzamide Derivatives
- Substituent : Incorporates an 8-bromoimidazo[1,2-a]pyridine core with a 4-fluorophenyl group. The bromine atom at position 8 could serve as a handle for further functionalization via cross-coupling reactions .
Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
- Compound 5d () : OCH₃ stretches at 2944 cm⁻¹ and carbonyl peaks at 1675 cm⁻¹ .
- Compound 5l () : Nitro group vibrations at 1529 cm⁻¹ and carbonyl at 1690 cm⁻¹ .
- Comparison : The target compound’s 3,4,5-trimethoxybenzamide group would likely exhibit similar OCH₃ and carbonyl IR peaks, but absence of nitro groups distinguishes it from Compound 5l.
Nuclear Magnetic Resonance (NMR)
Biological Activity
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21FN6O3
- Molecular Weight : 392.42 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine moiety substituted with a 4-fluorophenyl group and a trimethoxybenzamide side chain.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Protein Kinases : Similar derivatives have shown inhibitory effects on protein kinases involved in cancer progression, particularly Src family kinases and SHP1 phosphatase .
- Fluorescence Properties : The compound exhibits fluorescence properties that can be utilized for imaging applications in biological systems, enhancing its potential for use in diagnostic tools .
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds related to this compound. For instance:
- In Vitro Studies : Research indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For example, one study demonstrated that a related compound inhibited cell proliferation by 85% at a concentration of 100 μM against SHP1 phosphatase .
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | SHP1 | 100 | 85% inhibition |
| Compound B | Src Kinase | 50 | Apoptosis induction |
Antimicrobial Activity
Some derivatives have also exhibited antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their biological activities. Notably, the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 45 μM .
- Fluorescent Imaging Applications : Another investigation focused on the fluorescent properties of imidazo derivatives for cellular imaging. The compounds exhibited high selectivity for specific ions and were tested for biocompatibility in live cell imaging scenarios .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide?
- The synthesis typically involves multi-step reactions starting with functionalized imidazo[1,2-a]pyridine intermediates. Key steps include condensation of 3,4,5-trimethoxybenzoyl chloride with 2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine under reflux in anhydrous dichloromethane, followed by purification via column chromatography. Reaction optimization (e.g., temperature, solvent choice) is critical to achieving yields >70% .
- Characterization relies on -NMR, -NMR, FT-IR, and LC-MS to confirm structural integrity and purity .
Q. What analytical techniques are recommended for verifying the structural identity of this compound?
- Nuclear Magnetic Resonance (NMR): -NMR (DMSO-) reveals distinct peaks for the fluorophenyl (δ 7.2–7.8 ppm), imidazo[1,2-a]pyridine (δ 8.1–8.5 ppm), and trimethoxybenzamide (δ 3.8–4.0 ppm for OCH) groups.
- Mass Spectrometry (LC-MS): A molecular ion peak at m/z 463.2 [M+H] confirms the molecular weight .
- FT-IR: Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-F) are diagnostic .
Q. What preliminary biological activities have been reported for this compound?
- Early studies indicate antiproliferative activity against cancer cell lines (e.g., IC = 1.2–3.8 μM in HeLa and MCF-7 cells) through kinase inhibition pathways. Screening protocols often involve MTT assays and flow cytometry for apoptosis detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Case Example: Discrepancies in IC values (e.g., 1.2 μM vs. 5.6 μM in MCF-7 cells) may arise from variations in assay conditions (e.g., serum concentration, incubation time). Validate findings using orthogonal assays (e.g., ATP-luciferase for kinase inhibition) and standardize cell culture protocols .
- Data Normalization: Include positive controls (e.g., staurosporine for apoptosis) and perform dose-response curves in triplicate to minimize batch effects .
Q. What strategies are effective for optimizing the compound’s selectivity toward specific kinase targets?
- Molecular Docking: Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR2). Key residues (e.g., Lys745 in EGFR) form hydrogen bonds with the trimethoxybenzamide moiety, which can be modified to enhance binding .
- SAR Studies: Compare analogs (e.g., chloro vs. fluoro substituents at position 6 of the imidazo[1,2-a]pyridine core) to identify critical pharmacophores. For example, 6-chloro derivatives show 3-fold higher potency than 6-fluoro analogs in kinase inhibition .
Q. What methodologies are recommended for studying metabolic stability and in vivo pharmacokinetics?
- In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS/MS to identify major metabolites (e.g., demethylation of methoxy groups).
- Pharmacokinetic Profiling: Administer the compound intravenously (2 mg/kg) in rodent models; monitor plasma half-life (t) and bioavailability via HPLC. Preliminary data suggest moderate hepatic clearance (Cl = 15 mL/min/kg) .
Q. How can structural modifications improve solubility without compromising activity?
- Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) at the benzamide moiety to enhance aqueous solubility.
- Co-Crystallization: Screen with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve dissolution rates. Pilot studies show a 40% increase in solubility using hydroxypropyl-β-cyclodextrin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
